molecular formula C23H25F3N4O3S B2566091 N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1207025-18-0

N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No. B2566091
CAS RN: 1207025-18-0
M. Wt: 494.53
InChI Key: GSUZNWGYUQMSJC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzimidazole ring, a piperidine ring, and a benzenesulfonamide group . These groups are common in many pharmaceuticals and agrochemicals, suggesting that this compound could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The benzimidazole and piperidine rings are both heterocyclic structures, which could also impact the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoromethyl group is quite stable but can participate in certain reactions under the right conditions . The benzimidazole ring could potentially undergo electrophilic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body . The piperidine and benzimidazole rings could participate in hydrogen bonding, influencing the compound’s interactions with other molecules .

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Properties

Compounds similar to N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide, incorporating benzenesulfonamide and 1,3,5-triazine moieties, have been investigated for their antioxidant properties using various assays such as DPPH radical scavenging assay, ABTS radical decolorization assay, and metal chelating methods. These compounds have also been explored for their inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are enzymes associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. Some of these benzenesulfonamides showed moderate antioxidant activities and significant inhibitory potency against AChE and BChE, suggesting potential therapeutic applications in neurodegenerative and related diseases (Lolak et al., 2020).

Carbonic Anhydrase Inhibition

Another area of research involving compounds with a benzenesulfonamide core structure is the inhibition of carbonic anhydrases, which are enzymes (CAs) crucial for various physiological functions. A series of benzenesulfonamides incorporating different moieties were examined as inhibitors of human carbonic anhydrase isozymes, including those associated with tumor processes (hCA IX and XII). These studies revealed that these compounds are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms, showing promise for cancer therapy by targeting the enzyme's activity to modulate the tumor microenvironment and possibly inhibit tumor growth and metastasis (Alafeefy et al., 2015).

Future Directions

Given the presence of several functional groups common in pharmaceuticals and agrochemicals, this compound could be of interest for further study. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O3S/c1-28(2)34(32,33)18-9-7-17(8-10-18)21(31)29-13-11-16(12-14-29)15-30-20-6-4-3-5-19(20)27-22(30)23(24,25)26/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUZNWGYUQMSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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